5-bromo-1-phenethyl-1H-benzo[d]imidazole

Antifungal Structure–Activity Relationship Halogen substitution

5-Bromo-1-phenethyl-1H-benzo[d]imidazole (CAS 679794-09-3, molecular formula C₁₅H₁₃BrN₂, molecular weight 301.18 g/mol) is a disubstituted benzimidazole derivative combining a bromine atom at the 5-position of the benzimidazole core with an N1-phenethyl substituent. This substitution pattern places the compound at the intersection of two well-characterized pharmacophoric elements: the 5-halo substitution series (F, Cl, Br) known for broad-spectrum antimicrobial potential, and the N1-phenethyl scaffold validated in antiviral and antileukemic drug discovery.

Molecular Formula C15H13BrN2
Molecular Weight 301.18 g/mol
Cat. No. B12089500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-phenethyl-1H-benzo[d]imidazole
Molecular FormulaC15H13BrN2
Molecular Weight301.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H13BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2
InChIKeyYDDIMGWUJMBBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-phenethyl-1H-benzo[d]imidazole (CAS 679794-09-3): Procurement-Grade Overview for Benzimidazole Scaffold Sourcing


5-Bromo-1-phenethyl-1H-benzo[d]imidazole (CAS 679794-09-3, molecular formula C₁₅H₁₃BrN₂, molecular weight 301.18 g/mol) is a disubstituted benzimidazole derivative combining a bromine atom at the 5-position of the benzimidazole core with an N1-phenethyl substituent . This substitution pattern places the compound at the intersection of two well-characterized pharmacophoric elements: the 5-halo substitution series (F, Cl, Br) known for broad-spectrum antimicrobial potential, and the N1-phenethyl scaffold validated in antiviral and antileukemic drug discovery [1]. Commercial availability from multiple suppliers supports its use as a versatile synthon for structure–activity relationship (SAR) exploration and high-throughput screening library construction .

Why 5-Bromo-1-phenethyl-1H-benzo[d]imidazole Cannot Be Replaced by Common Analogs: The N1-Phenethyl/5-Br Interplay


Simple substitution of 5-bromo-1-phenethyl-1H-benzo[d]imidazole with its closest analogs—such as 5-bromo-1-methyl-1H-benzo[d]imidazole, 5-chloro-1-phenethyl-1H-benzo[d]imidazole, or the unsubstituted 1-phenethyl-1H-benzo[d]imidazole—is chemically inadvisable for research continuity. The 5-bromo group provides a distinct electron-withdrawing effect and a reactive synthetic handle for transition-metal-catalyzed cross-coupling that 5-chloro or 5-fluoro cannot match in reactivity [1]. Meanwhile, the N1-phenethyl chain imparts lipophilicity (estimated cLogP) and conformational flexibility that directly affect target binding, metabolic stability, and cytotoxicity profiles relative to N1-methyl or N1-H analogs [2]. Interchanging the halogen or the N1 substituent independently alters both the electronic landscape of the benzimidazole ring and the compound's recognition by biological targets, making generic substitution a source of irreproducible SAR results.

Quantitative Differentiation Evidence for 5-Bromo-1-phenethyl-1H-benzo[d]imidazole: Comparator-Anchored Performance Data


5-Bromo vs. 5-Chloro Antifungal Selectivity: Context-Dependent MIC Data for Halogen Selection

In a systematic SAR study of 53 benzimidazole derivatives, the 5-bromo substituent exhibited divergent antifungal activity depending on the 2-position scaffold. Compound 5 (5-Br) in one series achieved an MIC equivalent to half that of amphotericin B against selected fungal strains, while compound 12 (5-Br analog) in the 2-alkylamine series showed no detectable antifungal activity against Mucor circinelloides RCMB 07328 [1]. By contrast, the corresponding 5-chloro analog (compound 11) in the same 2-alkylamine series displayed an MIC of 3.9 µg/mL against M. circinelloides, and the 5-nitro analog (compound 14) reached MIC = 0.49 µg/mL [1]. This context-dependent behavior demonstrates that 5-bromo is not a universally inferior halogen; its electronic contribution (σₚ = 0.23 for Br vs. 0.37 for NO₂, 0.23 for Cl) must be matched to the specific 2-substituent scaffold, making the 5-bromo-1-phenethyl combination a non-interchangeable entry in halogen SAR libraries.

Antifungal Structure–Activity Relationship Halogen substitution

Antimycobacterial Selectivity of 5-Bromo-2-cyclohexylethyl Benzimidazole: A Cross-Scaffold Benchmark for 5-Br in Anti-TB Drug Discovery

Although direct M. tuberculosis MIC data for 5-bromo-1-phenethyl-1H-benzo[d]imidazole are not yet published, a closely related 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (derivative 4) provides a quantitative benchmark for the 5-bromo benzimidazole core in antimycobacterial applications. Derivative 4 exhibited MIC values of 0.75–1.5 µg/mL against M. tuberculosis and M. bovis strains, with selectivity for mycobacterial cells over non-malignant eukaryotic LLC-PK1 pig kidney epithelial cells [1]. In terms of cross-study comparison, the 5,6-dimethyl-2-phenethyl analog (compound 2g) from a separate series showed lower potency, with MIC values of 0.8–6.2 µg/mL (2.5–25 µM) against M. tuberculosis [2]. This comparison suggests that the 5-bromo substitution, when paired with an appropriate N1 or C2 substituent, can confer antimycobacterial potency at least comparable to, and potentially exceeding, the 5,6-dimethyl substitution pattern [1], supporting the hypothesis that 5-bromo-1-phenethyl-1H-benzo[d]imidazole merits evaluation as an anti-TB lead scaffold.

Antitubercular Mycobacterium tuberculosis Selectivity index

Synthetic Versatility Advantage: 5-Bromo as a Privileged Cross-Coupling Handle vs. 5-Chloro

The C–Br bond at the 5-position of 5-bromo-1-phenethyl-1H-benzo[d]imidazole presents a defined synthetic advantage over the corresponding C–Cl bond for downstream derivatization via palladium-catalyzed cross-coupling reactions. The C–Br bond dissociation energy (BDE) is approximately 84 kcal/mol vs. ~95 kcal/mol for C–Cl, enabling oxidative addition to Pd(0) under milder conditions, with reduced catalyst loading and shorter reaction times [1]. This reactivity difference is well-established in benzimidazole chemistry: the 5-bromo-1H-benzo[d]imidazole intermediate is explicitly cited in patent literature as the preferred substrate for Suzuki-Miyaura coupling to introduce aryl, heteroaryl, and alkenyl diversity at the 5-position [2]. By comparison, 5-chloro-1-phenethyl-1H-benzo[d]imidazole would require more forcing conditions (elevated temperature, specialized ligands such as XPhos or SPhos), increasing cost and limiting throughput in parallel synthesis workflows. For medicinal chemistry groups building focused libraries around the N1-phenethyl scaffold, the 5-bromo entry point is the operationally superior choice.

Cross-coupling Suzuki-Miyaura Synthetic intermediate

N1-Phenethyl Scaffold Validation in Antiviral Drug Discovery: HIV-1 Capsid Inhibitor IC₅₀ Benchmark

The N1-phenethyl substituent is not merely a lipophilic appendage; it is a critical determinant of antiviral target engagement. In a study screening benzimidazole derivatives for HIV-1 capsid (CA) protein inhibition, the compound 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (compound 696) blocked HIV-1 replication with an IC₅₀ of 3 µM, demonstrating high metabolic stability and low cytotoxicity [1]. Molecular docking confirmed that the phenethyl group contributes to binding at the CA monomer–monomer interface, a pocket that cannot accommodate smaller N1 substituents such as methyl or ethyl with equal affinity [1]. This finding establishes the N1-phenethyl benzimidazole scaffold as a validated entry point for antiviral drug discovery. For 5-bromo-1-phenethyl-1H-benzo[d]imidazole, the bromine at the 5-position provides an additional electronic tuning handle that the 5-methyl analog (compound 696) lacks—enabling further optimization of binding affinity and selectivity through halogen bonding interactions with target residues [2].

HIV-1 Capsid inhibitor Phenethyl SAR

5-Bromo vs. 5-Chloro ADMET Profile Differentiation: Physicochemical and Drug-Likeness Predictions

Computational ADMET assessment of alkylated benzimidazole series demonstrates that the nature of the 5-position substituent significantly modulates predicted pharmacokinetic properties. In a systematic study by Srivastava et al. (2020), alkylated benzimidazole derivatives were evaluated for physicochemical parameters and drug-like properties using in silico ADMET tools before antiviral screening [1]. The 5-bromo substituent contributes a moderate increase in lipophilicity (predicted ΔcLogP ≈ +0.5 to +0.8 log units relative to 5-H) and molecular polarizability, which can enhance membrane permeability without crossing the Lipinski Rule of 5 violation threshold [1]. By contrast, the 5-chloro analog has a smaller van der Waals radius (1.75 Å for Cl vs. 1.85 Å for Br) and lower polarizability, which may reduce hydrophobic interactions with target protein pockets. However, 5-bromo also carries a modest molecular weight penalty (+44.5 Da vs. 5-chloro for C₁₅H₁₃BrN₂ vs. C₁₅H₁₃ClN₂), which must be weighed against the cross-coupling advantages (Evidence Item 3). These ADMET predictions, while not yet experimentally validated for the specific compound, guide procurement toward the 5-bromo variant when both target engagement (via halogen bonding) and downstream synthetic tractability are prioritized.

ADMET Lipophilicity Drug-likeness

Retrosynthetic Accessibility Advantage: Three Convergent Routes vs. Single-Route Dependency of Alternatives

Retrosynthetic analysis of 5-bromo-1-phenethyl-1H-benzo[d]imidazole reveals three distinct and convergent synthetic pathways, providing supply chain resilience not available for all analogs. Pathway A involves late-stage N-alkylation of commercially available 5-bromo-1H-benzimidazole with phenethyl halide. Pathway B constructs the benzimidazole ring from 4-bromo-N¹-phenethyl-benzene-1,2-diamine via cyclization with formic acid or a C1 source. Pathway C performs regioselective bromination of pre-formed N-phenethylbenzimidazole . This three-route redundancy contrasts with analogs such as 5-iodo-1-phenethyl-1H-benzo[d]imidazole, where the 5-iodo intermediate is less commercially available, or 5-trifluoromethyl-1-phenethyl-1H-benzo[d]imidazole, which lacks a direct electrophilic substitution route. For procurement planning, this multi-route accessibility translates to lower supply disruption risk and competitive pricing from multiple synthetic vendors .

Retrosynthesis Synthetic accessibility Building block sourcing

Priority Application Scenarios for 5-Bromo-1-phenethyl-1H-benzo[d]imidazole: Evidence-Based Procurement Decision Guide


Antifungal Benzimidazole SAR Libraries Requiring Halogen Fine-Tuning

Research groups synthesizing focused benzimidazole libraries for antifungal screening should procure 5-bromo-1-phenethyl-1H-benzo[d]imidazole specifically to explore the electronic contribution of bromine (σₚ = 0.23) within a series spanning 5-F, 5-Cl, 5-Br, and 5-NO₂. Published data show that 5-Br can deliver MIC values as low as half the amphotericin B reference in certain scaffold contexts [1], while being inactive in others where stronger electron-withdrawing groups (5-Cl, 5-NO₂) are required [1]. Including the 5-Br entry in every halogen scan ensures that SAR conclusions about the optimal electron-withdrawing strength are data-driven rather than extrapolated.

Anti-Tuberculosis Lead Optimization Leveraging the 5-Bromo Benzimidazole Core

The demonstrated antimycobacterial activity of 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (MIC = 0.75–1.5 µg/mL against M. tuberculosis H₃₇Rv with eukaryotic selectivity) provides a strong rationale for procuring the 1-phenethyl variant as the next logical SAR expansion point [2]. Medicinal chemistry teams can systematically evaluate whether the N1-phenethyl substitution improves or retains the selectivity profile while potentially enhancing CNS penetration or oral bioavailability relative to the cyclohexylethyl lead.

Parallel Synthesis of Diversified Benzimidazole Libraries via Suzuki-Miyaura Cross-Coupling

For high-throughput chemistry groups requiring a single benzimidazole starting material that can be diversified into dozens of 5-aryl, 5-heteroaryl, or 5-alkenyl analogs, 5-bromo-1-phenethyl-1H-benzo[d]imidazole is the preferred building block [3]. The weaker C–Br bond enables room-temperature or mild-heating Suzuki-Miyaura reactions with standard Pd(PPh₃)₄ catalyst, whereas the 5-chloro analog would demand specialized ligands (e.g., XPhos, SPhos) and elevated temperatures [3]. This operational advantage directly reduces per-well synthesis cost and increases library success rates.

HIV-1 Capsid Inhibitor Programs Seeking Halogen-Enriched Benzimidazole Hits

Given the validated anti-HIV-1 activity of the N1-phenethyl benzimidazole scaffold (IC₅₀ = 3 µM for the 5-methyl analog 696) [4], procurement of the 5-bromo variant enables direct investigation of halogen bonding interactions at the HIV-1 CA monomer–monomer interface. The bromine atom can serve as both a pharmacophoric element (halogen bond donor to backbone carbonyl oxygens) and a synthetic handle for subsequent optimization through cross-coupling, offering dual utility that the 5-methyl lead compound lacks [4].

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